Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate
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Overview
Description
Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate is a chemical compound that features a benzoate ester linked to a pyrrolidine ring through an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxy Linkage: The initial step involves the reaction of 4-amino-3-hydroxybenzoic acid with 2-bromoethyl pyrrolidine under basic conditions to form the ethoxy linkage.
Esterification: The resulting intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by affecting signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate: A compound with a similar pyrrolidine-ethoxy linkage but different functional groups.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring structure, which are widely studied for their biological activities.
Uniqueness
Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-18-14(17)11-4-5-12(15)13(10-11)19-9-8-16-6-2-3-7-16/h4-5,10H,2-3,6-9,15H2,1H3 |
InChI Key |
GEUWAXAWWJQAAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCCN2CCCC2 |
Origin of Product |
United States |
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